molecular formula C19H19ClN2 B562000 Desloratadine-d4 CAS No. 381727-29-3

Desloratadine-d4

Cat. No. B562000
M. Wt: 314.8 g/mol
InChI Key: JAUOIFJMECXRGI-MKQHWYKPSA-N
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Patent
US05407941

Procedure details

To a solution of 9.1 g (0.238 mol) of loratadine in 120 mL of dry chloroform, was added 7.5 mL of trimethylsilyl iodide. Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight. 30 mL of 0.5N HCl was added and the mixture was stirred for some time more. After basifying with NaOH, the resulting solution was extracted with chloroform (2-3 times). The organic phase was dried over sodium sulfate and the solvent was removed, to yield 12.89 g of a residue that was purified by crystallization in acetonitrile. 5.69 g of the desired product was obtained (yield: 77%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
CCOC([N:6]1[CH2:27][CH2:26][C:9](=[C:10]2[C:20]3[N:21]=[CH:22][CH:23]=[CH:24][C:19]=3[CH2:18][CH2:17][C:16]3[CH:15]=[C:14]([Cl:25])[CH:13]=[CH:12][C:11]2=3)[CH2:8][CH2:7]1)=O.C[Si](I)(C)C.Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:25][C:14]1[CH:13]=[CH:12][C:11]2[C:10](=[C:9]3[CH2:8][CH2:7][NH:6][CH2:27][CH2:26]3)[C:20]3=[N:21][CH:22]=[CH:23][CH:24]=[C:19]3[CH2:18][CH2:17][C:16]=2[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CCOC(=O)N1CCC(=C2C=3C=CC(=CC3CCC4=C2N=CC=C4)Cl)CC1
Name
Quantity
7.5 mL
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for some time more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform (2-3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCNCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.89 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05407941

Procedure details

To a solution of 9.1 g (0.238 mol) of loratadine in 120 mL of dry chloroform, was added 7.5 mL of trimethylsilyl iodide. Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight. 30 mL of 0.5N HCl was added and the mixture was stirred for some time more. After basifying with NaOH, the resulting solution was extracted with chloroform (2-3 times). The organic phase was dried over sodium sulfate and the solvent was removed, to yield 12.89 g of a residue that was purified by crystallization in acetonitrile. 5.69 g of the desired product was obtained (yield: 77%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
CCOC([N:6]1[CH2:27][CH2:26][C:9](=[C:10]2[C:20]3[N:21]=[CH:22][CH:23]=[CH:24][C:19]=3[CH2:18][CH2:17][C:16]3[CH:15]=[C:14]([Cl:25])[CH:13]=[CH:12][C:11]2=3)[CH2:8][CH2:7]1)=O.C[Si](I)(C)C.Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:25][C:14]1[CH:13]=[CH:12][C:11]2[C:10](=[C:9]3[CH2:8][CH2:7][NH:6][CH2:27][CH2:26]3)[C:20]3=[N:21][CH:22]=[CH:23][CH:24]=[C:19]3[CH2:18][CH2:17][C:16]=2[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CCOC(=O)N1CCC(=C2C=3C=CC(=CC3CCC4=C2N=CC=C4)Cl)CC1
Name
Quantity
7.5 mL
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for some time more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform (2-3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCNCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.89 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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